3-fluoro-N-(6-fluoroquinolin-4-yl)benzamide
Description
3-Fluoro-N-(6-fluoroquinolin-4-yl)benzamide is a fluorinated benzamide derivative featuring a quinoline scaffold. The compound’s structure incorporates two fluorine atoms: one on the benzamide ring and another on the quinoline moiety. Such fluorination is often employed to enhance metabolic stability, bioavailability, and target binding affinity in drug design.
Properties
IUPAC Name |
3-fluoro-N-(6-fluoroquinolin-4-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F2N2O/c17-11-3-1-2-10(8-11)16(21)20-15-6-7-19-14-5-4-12(18)9-13(14)15/h1-9H,(H,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGXXXMUHPFRQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=C3C=C(C=CC3=NC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(6-fluoroquinolin-4-yl)benzamide typically involves the nucleophilic substitution of fluorine atoms and cross-coupling reactions . One common method involves the reaction of 6-fluoroquinoline with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine . The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for fluorinated quinolines often involve large-scale cyclization and cycloaddition reactions . These methods are optimized for high yield and purity, and they often utilize advanced techniques such as continuous flow reactors and automated synthesis platforms .
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-(6-fluoroquinolin-4-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield quinoline N-oxides, while reduction reactions produce reduced quinoline derivatives .
Scientific Research Applications
3-fluoro-N-(6-fluoroquinolin-4-yl)benzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-fluoro-N-(6-fluoroquinolin-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, which can disrupt essential biological processes in bacteria and cancer cells . The incorporation of fluorine atoms enhances its binding affinity to the target enzymes, leading to increased potency .
Comparison with Similar Compounds
Comparison with Structural Analogs
Antiproliferative Activity and EGFR Inhibition
Compound 4d (3-fluoro-N-(4-((3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methoxy)phenyl)benzamide) exhibits potent antiproliferative activity against tumor cells, surpassing the efficacy of Gefitinib (IC50 values: 3.48, 2.55, 0.87, and 6.42 μM against four cell lines) . Molecular docking reveals that 4d forms hydrogen bonds with EGFR<sup>wt</sup>-TK, suggesting a mechanism tied to kinase inhibition. In contrast, the quinoline-containing target compound may prioritize interactions with other targets due to its distinct heterocyclic scaffold.
Table 1: Antiproliferative IC50 Values of Benzamide Derivatives
| Compound | Cell Line IC50 (μM) | Target Protein |
|---|---|---|
| 4d | 0.87–6.42 | EGFR<sup>wt</sup>-TK |
| Gefitinib | >10 | EGFR |
Structural Modifications and Physicochemical Properties
- Compound 4b (3-fluoro-N-(4-methyl-3-((4-(pyridine-3-yl)pyrimidine-2-yl)amino)phenyl)benzamide) features a pyridine-pyrimidine substituent, evidenced by <sup>1</sup>H-NMR (δ 10.38 ppm, amide proton) . This polar group may enhance solubility compared to the target compound’s quinoline moiety.
- TD-1c (a 3-fluoro-N-(pyridin-4-yl)benzamide derivative) exhibits an 85% synthetic yield and a melting point of 118–120°C, suggesting favorable stability under standard conditions .
Tubulin Binding and Anticancer Mechanisms
Benzamide derivatives such as 16b (tubulin binder) demonstrate high affinity for tubulin, with binding modes mimicking colchicine-site inhibitors .
Hydrogen Bonding and Molecular Interactions
In glucokinase (GK) activators like compound 10, the benzamide carbonyl forms a critical H-bond with Arg63 (distance: 3.1 Å) . The target compound’s 3-fluoro substituent could sterically hinder such interactions, redirecting its selectivity toward non-GK targets like kinases or receptors.
Crystallographic and Stability Data
4-Fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide crystallizes in a monoclinic system (space group P21/n) with N–H···O and O–H···O hydrogen bonds contributing to a stable 3D framework . The target compound’s quinoline group may reduce crystallinity due to increased planarity, impacting formulation and bioavailability.
Biological Activity
3-Fluoro-N-(6-fluoroquinolin-4-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Synthesis
The compound features a benzamide core substituted with a fluoroquinoline moiety. Its synthesis typically involves multi-step reactions, often incorporating techniques such as Sonogashira coupling and Buchwald-Hartwig reactions to achieve high yields and purity.
Key Synthesis Steps:
- Sonogashira Coupling: This step facilitates the formation of carbon-carbon bonds between the benzamide and the fluoroquinoline structure.
- Buchwald-Hartwig Reaction: Used for forming amine linkages, enhancing the compound's biological activity.
Biological Activity
Research indicates that this compound exhibits several significant biological activities:
1. Antibacterial Activity:
Preliminary studies suggest that the compound may possess antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. In vitro assays have shown effective inhibition at low concentrations, outperforming standard antibiotics like ampicillin .
2. Antiviral Activity:
The structural similarities of this compound to known antiviral agents point towards potential antiviral activity. Studies have indicated that it may interfere with viral replication mechanisms, although detailed mechanisms remain to be fully elucidated.
3. Anticancer Properties:
this compound has been identified as an inhibitor of specific protein kinases involved in cancer cell proliferation. Its ability to disrupt cellular signaling pathways suggests a promising avenue for cancer therapy .
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Kinase Inhibition: The compound's structure allows it to bind to ATP-binding sites on kinases, inhibiting their activity and thus blocking pathways that lead to tumor growth.
- Cellular Stress Response Modulation: Research indicates that it may induce stress response genes and autophagy-related factors, contributing to its cytotoxic effects in cancer cells .
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
